An In-depth Technical Guide to 2-Fluoro-6-nitrobenzoic Acid (CAS: 385-02-4)
An In-depth Technical Guide to 2-Fluoro-6-nitrobenzoic Acid (CAS: 385-02-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Fluoro-6-nitrobenzoic acid, a halogenated nitrobenzoic acid derivative, serves as a pivotal building block in organic synthesis, most notably in the preparation of pharmaceutically active compounds. Its unique electronic and structural characteristics, arising from the presence of a fluorine atom and a nitro group ortho to the carboxylic acid functionality, render it a versatile reagent for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, spectral data, and key applications of 2-Fluoro-6-nitrobenzoic acid, with a particular focus on its role in the synthesis of the PI3Kδ inhibitor, Idelalisib. Detailed experimental protocols and visualizations of relevant synthetic and signaling pathways are included to support researchers in their scientific endeavors.
Physicochemical and Safety Data
2-Fluoro-6-nitrobenzoic acid is a solid at room temperature, appearing as a white to light yellow or light orange powder or crystal.[1] A comprehensive summary of its physical and chemical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of 2-Fluoro-6-nitrobenzoic Acid
| Property | Value | Reference(s) |
| CAS Number | 385-02-4 | [2] |
| Molecular Formula | C₇H₄FNO₄ | [3] |
| Molecular Weight | 185.11 g/mol | [3] |
| Melting Point | 143-152 °C | [4] |
| Boiling Point | 344.2 °C at 760 mmHg | [4] |
| pKa (Predicted) | 1.50 ± 0.30 | |
| Appearance | White to light yellow to light orange powder/crystal | [1] |
| Solubility | No data available | [4] |
| Storage | Store at room temperature in a dry, sealed container. | [2] |
1.1. Safety Information
2-Fluoro-6-nitrobenzoic acid is classified as harmful if swallowed and causes skin and serious eye irritation.[4] It may also cause respiratory irritation.[4] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or under a fume hood.[4]
Table 2: GHS Hazard Information for 2-Fluoro-6-nitrobenzoic Acid
| Hazard Statement | Code | Reference(s) |
| Harmful if swallowed | H302 | [4] |
| Causes skin irritation | H315 | [4] |
| Causes serious eye irritation | H319 | [4] |
| May cause respiratory irritation | H335 | [4] |
Spectral Data
The structural elucidation of 2-Fluoro-6-nitrobenzoic acid is supported by various spectroscopic techniques. A summary of the key spectral data is provided in the following tables.
Table 3: ¹H NMR Spectral Data of 2-Fluoro-6-nitrobenzoic Acid
| Chemical Shift (ppm) | Multiplicity | Assignment |
| Data not explicitly available in search results |
Table 4: ¹³C NMR Spectral Data of 2-Fluoro-6-nitrobenzoic Acid
| Chemical Shift (ppm) | Assignment |
| Data not explicitly available in search results |
Table 5: FT-IR Spectral Data of 2-Fluoro-6-nitrobenzoic Acid
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~3000 | O-H stretch (Carboxylic acid) |
| ~1700 | C=O stretch (Carboxylic acid) |
| ~1530 | Asymmetric NO₂ stretch |
| ~1350 | Symmetric NO₂ stretch |
| Specific peak values not available in search results |
Table 6: Mass Spectrometry Data of 2-Fluoro-6-nitrobenzoic Acid
| m/z | Interpretation |
| 185 | [M]⁺ (Molecular Ion) |
| 168 | [M-OH]⁺ |
| 139 | [M-NO₂]⁺ |
| Detailed fragmentation data not available in search results |
Synthesis of 2-Fluoro-6-nitrobenzoic Acid
A common laboratory-scale synthesis of 2-Fluoro-6-nitrobenzoic acid involves the oxidation of 2-fluoro-6-nitrotoluene (B1294474). The following protocol is a representative example based on general oxidation procedures for similar compounds.
3.1. Experimental Protocol: Oxidation of 2-Fluoro-6-nitrotoluene
Materials:
-
2-Fluoro-6-nitrotoluene
-
Potassium permanganate (B83412) (KMnO₄)
-
Water
-
Sulfuric acid (H₂SO₄), concentrated
-
Sodium bisulfite (NaHSO₃)
-
Diethyl ether or Ethyl acetate
-
Magnesium sulfate (B86663) (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-fluoro-6-nitrotoluene and a sufficient amount of water to create a suspension.
-
Slowly add potassium permanganate to the stirred suspension. The amount of potassium permanganate should be in molar excess relative to the starting material.
-
Heat the reaction mixture to reflux and maintain this temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC). The disappearance of the starting material spot indicates the completion of the reaction.
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the manganese dioxide (MnO₂) precipitate. Wash the precipitate with a small amount of hot water.
-
If the filtrate is purple, add a small amount of sodium bisulfite until the color disappears.
-
Acidify the filtrate to a pH of approximately 2 with concentrated sulfuric acid. A precipitate of 2-Fluoro-6-nitrobenzoic acid should form.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash it with cold water.
-
The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by extraction. For extraction, dissolve the crude product in diethyl ether or ethyl acetate, wash with brine, dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, and remove the solvent under reduced pressure.
Diagram 1: Synthetic Workflow for 2-Fluoro-6-nitrobenzoic Acid
Caption: A simplified workflow for the synthesis of 2-Fluoro-6-nitrobenzoic acid.
Applications in Drug Development: Synthesis of Idelalisib
2-Fluoro-6-nitrobenzoic acid is a key starting material in the multi-step synthesis of Idelalisib (Zydelig®), a selective inhibitor of phosphoinositide 3-kinase delta (PI3Kδ) used in the treatment of certain B-cell malignancies.[1][5] The synthesis involves the initial conversion of 2-Fluoro-6-nitrobenzoic acid to an amide, followed by a series of coupling and cyclization reactions.
4.1. Experimental Protocol: Synthesis of 2-Fluoro-6-nitro-N-phenylbenzamide
This protocol describes the first step in the synthesis of Idelalisib from 2-Fluoro-6-nitrobenzoic acid.
Materials:
-
2-Fluoro-6-nitrobenzoic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
A suitable base (e.g., triethylamine, sodium bicarbonate)
-
Anhydrous dichloromethane (B109758) (DCM) or another suitable aprotic solvent
Procedure:
-
To a solution of 2-Fluoro-6-nitrobenzoic acid in anhydrous dichloromethane, add a catalytic amount of N,N-dimethylformamide.
-
Slowly add thionyl chloride or oxalyl chloride to the solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for a few hours until the conversion to the acid chloride is complete (can be monitored by the cessation of gas evolution).
-
In a separate flask, dissolve aniline and a suitable base in anhydrous dichloromethane.
-
Cool the aniline solution to 0 °C and slowly add the freshly prepared 2-fluoro-6-nitrobenzoyl chloride solution.
-
Stir the reaction mixture at room temperature for several hours, monitoring the progress by TLC.
-
Upon completion, wash the reaction mixture with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-fluoro-6-nitro-N-phenylbenzamide.
-
The product can be purified by recrystallization or column chromatography.
Diagram 2: Synthesis of Idelalisib Intermediate
Caption: The initial step in Idelalisib synthesis from 2-Fluoro-6-nitrobenzoic acid.
Biological Context: The PI3Kδ Signaling Pathway
Idelalisib, synthesized from 2-Fluoro-6-nitrobenzoic acid, exerts its therapeutic effect by inhibiting the delta isoform of phosphoinositide 3-kinase (PI3Kδ). The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[6] In many B-cell malignancies, this pathway is constitutively active, promoting cancer cell survival.
Diagram 3: The PI3K/AKT/mTOR Signaling Pathway
Caption: Simplified PI3K/AKT/mTOR signaling pathway and the inhibitory action of Idelalisib.
By selectively inhibiting PI3Kδ, Idelalisib disrupts the signaling cascade that is essential for the survival and proliferation of malignant B-cells, ultimately leading to apoptosis (programmed cell death) of the cancer cells.
Conclusion
2-Fluoro-6-nitrobenzoic acid is a valuable and versatile chemical intermediate with significant applications in pharmaceutical synthesis. Its role as a key precursor to the anticancer drug Idelalisib highlights its importance in modern drug development. This guide has provided a detailed overview of its properties, synthesis, and biological context, offering a valuable resource for researchers and scientists in the field. Further exploration of its reactivity and the development of novel applications for this compound remain promising areas for future research.
References
- 1. youtube.com [youtube.com]
- 2. scbt.com [scbt.com]
- 3. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. 2-Fluoro-6-nitrobenzoic acid | C7H4FNO4 | CID 603758 - PubChem [pubchem.ncbi.nlm.nih.gov]
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